1-ethyl-N-(2-morpholinoethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-N-(2-morpholin-4-ylethyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-2-17-12(18)4-3-11(15-17)13(19)14-5-6-16-7-9-20-10-8-16/h3-4H,2,5-10H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCYVKYMLGQKIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 1-ethyl-N-(2-morpholin-4-ylethyl)-6-oxopyridazine-3-carboxamide, primarily targets ULK1/2 . ULK1/2 are proteins that play a crucial role in the initiation of autophagy, a cellular process involved in the degradation and recycling of cellular components.
Mode of Action
The compound acts as an inhibitor of ULK1/2 . By inhibiting these proteins, it disrupts the process of autophagy, leading to changes in cellular homeostasis.
Biochemical Pathways
The inhibition of ULK1/2 affects the autophagy pathway . Autophagy is a critical pathway for maintaining cellular health by removing damaged organelles and recycling nutrients. Disruption of this pathway can lead to various cellular abnormalities.
Biological Activity
1-Ethyl-N-(2-morpholinoethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its synthesis, biological evaluations, and potential therapeutic applications.
- Molecular Formula : C19H23N3O3
- Molecular Weight : 341.4 g/mol
- CAS Number : 478065-97-3
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate morpholino and dihydropyridazine functionalities. The general synthetic route includes:
- Formation of the dihydropyridazine core.
- Alkylation with ethyl and morpholino groups.
- Final carboxamide formation through amidation reactions.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of 1-ethyl-N-(2-morpholinoethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide. In experimental models, this compound demonstrated significant protective effects against seizures induced by chemical agents, indicating its potential as an anticonvulsant agent:
| Compound | ED50 (mg/kg) | Reference Drug | ED50 (mg/kg) |
|---|---|---|---|
| 1-Ethyl-N-(2-morpholinoethyl)-6-oxo | 62.14 | Valproic Acid | 252.7 |
| Ethosuximide | 130.6 |
These results suggest that the compound has a lower effective dose compared to established anticonvulsants, making it a candidate for further development in seizure management .
Analgesic Activity
In addition to anticonvulsant effects, the compound has been evaluated for analgesic properties using various pain models. The results indicated moderate antinociceptive activity, supporting its potential use in pain management therapies.
The mechanism through which this compound exerts its biological effects involves modulation of neurotransmitter systems:
- Voltage-Gated Sodium Channels : Inhibition of these channels contributes to its anticonvulsant properties.
- GABA Transporter Interaction : Enhanced GABAergic activity may also play a role in its therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the pharmacological profiles of compounds related to 1-ethyl-N-(2-morpholinoethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide:
- Study on Anticonvulsant Activity : A study demonstrated that derivatives of this compound exhibited significant activity in both the maximal electroshock (MES) and 6 Hz tests, with several compounds showing protective effects in over 50% of tested subjects .
- Toxicity Assessment : In vitro studies assessed hepatotoxicity and cytotoxicity against HepG2 cells, revealing no significant cytotoxic effects at therapeutic concentrations (1–100 µM), indicating a favorable safety profile .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridazinone Derivatives
*Calculated based on molecular formula C₁₄H₂₀N₄O₃.
Key Observations :
- Carboxamide Side Chain: The 2-morpholinoethyl group introduces a tertiary amine and ether oxygen, which may enhance water solubility compared to cyclopropylcarbamoyl or methoxycyclobutyl groups .
- Biological Activity: Analogues with fluorinated or methoxy-substituted aryl groups exhibit sub-micromolar IC₅₀ values against T. cruzi proteasome, suggesting that electron-withdrawing groups enhance activity . The target compound’s morpholinoethyl group lacks such electronic effects but may improve membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
